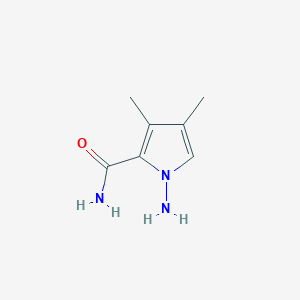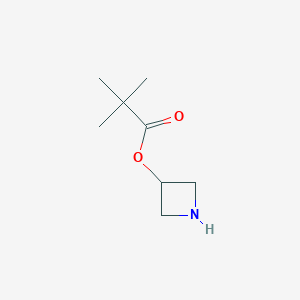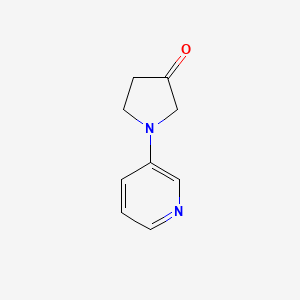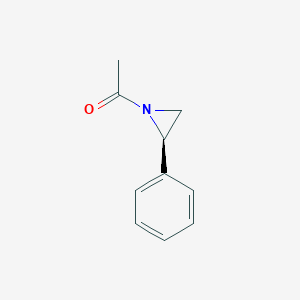![molecular formula C9H6N2O B15071913 1h-Furo[3,2-g]indazole CAS No. 218596-82-8](/img/structure/B15071913.png)
1h-Furo[3,2-g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Furo[3,2-g]indazole is a heterocyclic compound that features a fused ring system combining a furan ring and an indazole ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,2-g]indazole typically involves cyclization reactions. One common method is the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method has been refined over the years to improve yields and reduce byproducts .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, copper-catalyzed intramolecular Ullmann cyclization has been used to achieve high yields . These methods are optimized for scalability and cost-effectiveness, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Furo[3,2-g]indazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Furo[3,2-g]indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 1H-Furo[3,2-g]indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the modulation of various biological processes, including cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1H-Furo[3,2-g]indazole can be compared with other similar compounds, such as:
2H-Indazole: This compound is an isomer of 1H-Indazole and has different tautomeric forms.
1H-Pyrazole: While structurally different, 1H-Pyrazole shares some chemical reactivity with this compound.
The uniqueness of this compound lies in its fused ring system, which provides a distinct set of chemical and biological properties not found in its simpler counterparts.
Eigenschaften
CAS-Nummer |
218596-82-8 |
|---|---|
Molekularformel |
C9H6N2O |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
1H-furo[3,2-g]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-7-5-10-11-8(7)9-6(1)3-4-12-9/h1-5H,(H,10,11) |
InChI-Schlüssel |
YPUOWCKEJMCCGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CO3)NN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
![(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)




![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)

![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)





